molecular formula C14H12N2O4S B2655751 (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 2029076-10-4

(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B2655751
CAS No.: 2029076-10-4
M. Wt: 304.32
InChI Key: NAIAOWDQMQXRQN-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C14H12N2O4S and its molecular weight is 304.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methodologies for synthesizing derivatives of this compound, focusing on their structural characteristics and potential as intermediates for further chemical transformations. For instance, the utility of related compounds as key starting materials for preparing novel heterocyclic candidates has been demonstrated, with applications in developing antimicrobial agents and exploring novel chemical reactions (El-hashash et al., 2014).

Antimicrobial Activities

Some studies have focused on the antimicrobial properties of these compounds, synthesizing novel series of derivatives and testing their activities against various microorganisms. This research offers promising insights into the development of new antimicrobial agents with potential applications in medicine and healthcare (El-hashash et al., 2014).

Spectroscopic and Structural Investigations

Investigations into the molecular and crystal structures of these compounds provide valuable information on their chemical behavior and potential applications. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and thermal analyses have been utilized to gain deeper insights into the compounds' properties and their interactions at the molecular level (Zayed et al., 2019).

Theoretical and Computational Studies

Computational chemistry methods, including density functional theory (DFT) calculations, have been applied to study the electronic structure and reactivity of these compounds. These studies help in understanding the fundamental aspects of their chemical behavior and potential applications in designing new materials and molecules with desired properties (Venkatesan et al., 2016).

Properties

IUPAC Name

(Z)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-20-10-4-2-9(3-5-10)11-8-21-14(15-11)16-12(17)6-7-13(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIAOWDQMQXRQN-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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